3-Bromo-1-(m-tolyl)-1H-pyrazole
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Overview
Description
3-Bromo-1-(m-tolyl)-1H-pyrazole is an organic compound characterized by a bromine atom attached to the third position of a pyrazole ring, which is further substituted with a methyl group at the meta position of the tolyl group
Preparation Methods
The synthesis of 3-Bromo-1-(m-tolyl)-1H-pyrazole typically involves the bromination of a pre-formed pyrazole ring. One common method includes the reaction of 1-(m-tolyl)-1H-pyrazole with a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile . The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction efficiency.
Industrial production methods for this compound may involve large-scale bromination processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and automated systems can further improve the scalability and consistency of the production process.
Chemical Reactions Analysis
3-Bromo-1-(m-tolyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Cyclization Reactions: The presence of the bromine atom can facilitate cyclization reactions, leading to the formation of more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
3-Bromo-1-(m-tolyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Studies: Researchers use this compound to study enzyme inhibition and receptor binding, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(m-tolyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and the pyrazole ring play crucial roles in the compound’s interaction with biological targets, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 3-Bromo-1-(m-tolyl)-1H-pyrazole include:
3-Bromo-1-(p-tolyl)-1H-pyrazole: Differing by the position of the methyl group, this compound exhibits slightly different chemical reactivity and biological activity.
3-Chloro-1-(m-tolyl)-1H-pyrazole: The chlorine atom in place of bromine alters the compound’s electronic properties and reactivity.
1-(m-Tolyl)-1H-pyrazole: Lacking the bromine atom, this compound serves as a precursor in the synthesis of various substituted pyrazoles.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C10H9BrN2 |
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Molecular Weight |
237.10 g/mol |
IUPAC Name |
3-bromo-1-(3-methylphenyl)pyrazole |
InChI |
InChI=1S/C10H9BrN2/c1-8-3-2-4-9(7-8)13-6-5-10(11)12-13/h2-7H,1H3 |
InChI Key |
HUCPSEMWKCYYEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC(=N2)Br |
Origin of Product |
United States |
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